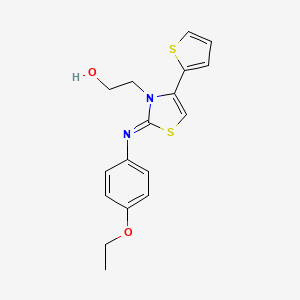
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a synthetic organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol typically involves the condensation of 4-ethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reduced to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of substituted thiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research on this compound may focus on its potential biological activities and its mechanism of action in various biological systems.
Medicine
In medicine, the compound could be investigated for its potential therapeutic applications. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol would depend on its specific interactions with molecular targets. Typically, thiazole derivatives interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s structure suggests it might bind to specific sites on these targets, influencing their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-(2-((4-methoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol
- 2-(2-((4-chlorophenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol
- 2-(2-((4-bromophenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol
Uniqueness
What sets (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the thiophene ring may confer unique properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
2-[2-(4-ethoxyphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-2-21-14-7-5-13(6-8-14)18-17-19(9-10-20)15(12-23-17)16-4-3-11-22-16/h3-8,11-12,20H,2,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAVGXJZPHMZHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
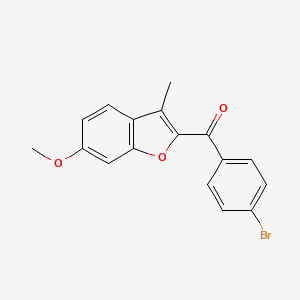
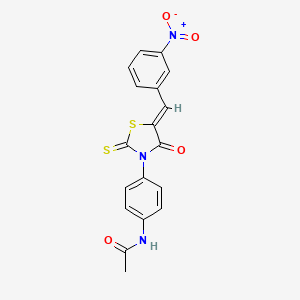
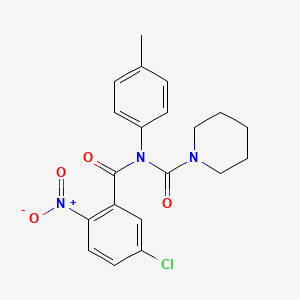
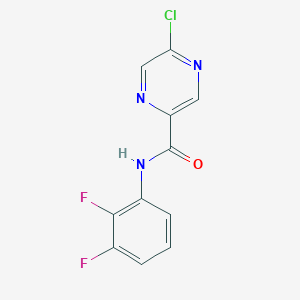
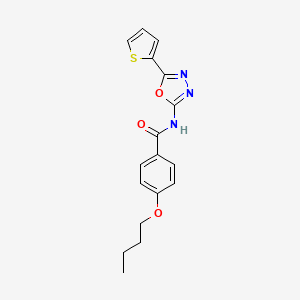
![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)
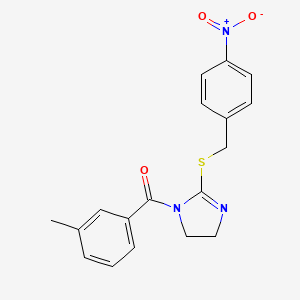
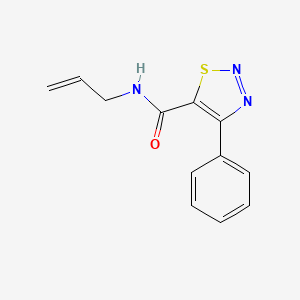
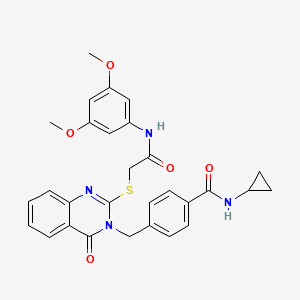
![1-methyl-3-(2-oxopropyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2389151.png)
![2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2389152.png)
![1-(4-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2389153.png)

![N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2389156.png)
